molecular formula C5H3F2NO2S B2763228 4-Fluoropyridine-2-sulfonyl fluoride CAS No. 2193067-76-2

4-Fluoropyridine-2-sulfonyl fluoride

Cat. No.: B2763228
CAS No.: 2193067-76-2
M. Wt: 179.14
InChI Key: ADXZEKJVOOFOFR-UHFFFAOYSA-N
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Description

4-Fluoropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3F2NO2S. It is a fluorinated pyridine derivative, characterized by the presence of both a fluorine atom and a sulfonyl fluoride group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropyridine-2-sulfonyl fluoride typically involves the introduction of a fluorine atom and a sulfonyl fluoride group onto the pyridine ring. One common method involves the reaction of 4-fluoropyridine with a sulfonyl fluoride reagent under specific conditions. For example, the reaction can be carried out using pyridine-2-sulfonyl fluoride (PyFluor) as a reagent, which provides high selectivity and excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as fluorination, sulfonylation, and purification to obtain the final product. The use of advanced fluorinating reagents and techniques is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and boron reagents are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A fluorinated pyridine derivative with a fluorine atom at the 2-position.

    3-Fluoropyridine: A fluorinated pyridine derivative with a fluorine atom at the 3-position.

    4-Fluoropyridine: A fluorinated pyridine derivative with a fluorine atom at the 4-position.

    Pyridine-2-sulfonyl Fluoride: A sulfonyl fluoride derivative of pyridine without the fluorine atom.

Uniqueness

4-Fluoropyridine-2-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

4-fluoropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXZEKJVOOFOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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